molecular formula C10H13NO3 B1505515 Tyrosine, beta-methyl- CAS No. 59-25-6

Tyrosine, beta-methyl-

Cat. No.: B1505515
CAS No.: 59-25-6
M. Wt: 195.21 g/mol
InChI Key: CSKLNJOBXITXRM-HSOSERFQSA-N
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Description

Tyrosine, beta-methyl- is a derivative of the amino acid tyrosine, which is one of the 20 standard amino acids used by cells to synthesize proteins Tyrosine itself is known for its role in protein synthesis and as a precursor for neurotransmitters and hormones

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through the methylation of tyrosine using reagents like methyl iodide or dimethyl sulfate under controlled conditions.

  • Enzymatic Methods: Enzymatic methods can also be employed, where specific methyltransferases are used to introduce the methyl group at the beta position.

Industrial Production Methods: Industrial production typically involves large-scale chemical synthesis, ensuring the purity and consistency of the compound. The process may include steps like purification, crystallization, and quality control to meet industry standards.

Types of Reactions:

  • Oxidation: Tyrosine, beta-methyl- can undergo oxidation reactions, often involving the conversion of the hydroxyl group to a ketone.

  • Reduction: Reduction reactions can reduce the ketone group back to a hydroxyl group.

  • Substitution: Substitution reactions can occur at the methyl group, replacing it with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or chromic acid, under acidic conditions.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products Formed:

  • Oxidation: Tyrosine, beta-methyl- ketone

  • Reduction: Tyrosine, beta-methyl- hydroxyl derivative

  • Substitution: Various substituted tyrosine derivatives

Scientific Research Applications

Tyrosine, beta-methyl- has several applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis and as a substrate in enzymatic studies.

  • Biology: Studied for its role in protein interactions and modifications.

  • Medicine: Investigated for potential therapeutic uses, including its effects on neurotransmitter synthesis and metabolism.

  • Industry: Utilized in the development of pharmaceuticals and biotechnological products.

Mechanism of Action

The mechanism by which Tyrosine, beta-methyl- exerts its effects involves its interaction with enzymes and receptors. The presence of the methyl group can influence the binding affinity and activity of the compound. Molecular targets may include tyrosine kinases and other enzymes involved in signal transduction pathways.

Comparison with Similar Compounds

  • Phenylalanine: Lacks the hydroxyl group present in tyrosine.

  • Tyrosine: The parent compound without the methyl group.

  • Tryptophan: Another amino acid with a different aromatic ring structure.

This detailed overview provides a comprehensive understanding of Tyrosine, beta-methyl-, its preparation, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

(2S)-2-amino-3-(4-hydroxyphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-6(9(11)10(13)14)7-2-4-8(12)5-3-7/h2-6,9,12H,11H2,1H3,(H,13,14)/t6?,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKLNJOBXITXRM-HSOSERFQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=C(C=C1)O)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59-25-6
Record name beta-Methyltyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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